molecular formula C10H8O2 B6266987 2-[(2R)-oxiran-2-yl]-1-benzofuran CAS No. 1567885-27-1

2-[(2R)-oxiran-2-yl]-1-benzofuran

Cat. No. B6266987
CAS RN: 1567885-27-1
M. Wt: 160.2
InChI Key:
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Description

2-[(2R)-oxiran-2-yl]-1-benzofuran (2R-OBF) is a heterocyclic compound belonging to the class of benzofurans. It is a colorless, crystalline solid that is soluble in polar organic solvents such as methanol and ethanol. The compound has been studied for its potential use in various scientific and medical applications. It has been found to possess various biochemical and physiological effects, as well as a wide range of advantages and limitations for laboratory experiments.

Scientific Research Applications

2-[(2R)-oxiran-2-yl]-1-benzofuran has been studied for its potential applications in various scientific and medical fields. It has been found to possess a range of anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been used for the synthesis of biologically active compounds, such as quinones, coumarins, and polyphenols. Additionally, 2-[(2R)-oxiran-2-yl]-1-benzofuran has been used as a model compound for the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The exact mechanism of action of 2-[(2R)-oxiran-2-yl]-1-benzofuran is not yet fully understood. However, it is believed to act by targeting and inhibiting the activity of certain enzymes, such as cyclooxygenases (COXs). Additionally, it is believed to act as an antioxidant and to reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
2-[(2R)-oxiran-2-yl]-1-benzofuran has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of COXs, which are involved in the production of pro-inflammatory substances. Additionally, it has been found to reduce the production of ROS, which can cause oxidative damage to cells. Furthermore, it has been found to possess anti-microbial and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-[(2R)-oxiran-2-yl]-1-benzofuran has a number of advantages and limitations for laboratory experiments. One advantage is that it is easy to synthesize and can be isolated by crystallization. Additionally, it has a wide range of potential applications in various scientific and medical fields. However, it is important to note that the exact mechanism of action of 2-[(2R)-oxiran-2-yl]-1-benzofuran is not yet fully understood and further research is needed.

Future Directions

There are a number of potential future directions for the study of 2-[(2R)-oxiran-2-yl]-1-benzofuran. These include further research into the exact mechanism of action of the compound, as well as further studies into its potential applications in various scientific and medical fields. Additionally, further research could be conducted into the synthesis of 2-[(2R)-oxiran-2-yl]-1-benzofuran and its potential use in drug delivery systems. Finally, further research could be conducted into the potential side effects of 2-[(2R)-oxiran-2-yl]-1-benzofuran.

Synthesis Methods

2-[(2R)-oxiran-2-yl]-1-benzofuran can be synthesized through a two-step process. The first step involves the condensation of 2-hydroxybenzaldehyde and ethyl oxirane to form 2-ethoxy-2-oxiranylbenzaldehyde. This is followed by the second step, which involves the condensation of 2-ethoxy-2-oxiranylbenzaldehyde and ethyl 3-oxobutanoate to form 2-[(2R)-oxiran-2-yl]-1-benzofuran. The reaction can be catalyzed by a base, such as sodium hydroxide, and the product can be isolated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2R)-oxiran-2-yl]-1-benzofuran involves the epoxidation of 1-benzofuran-2-carboxylic acid using mCPBA, followed by the reduction of the resulting epoxide with sodium borohydride.", "Starting Materials": [ "1-benzofuran-2-carboxylic acid", "mCPBA", "sodium borohydride", "methanol", "dichloromethane", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 1-benzofuran-2-carboxylic acid in dichloromethane.", "Step 2: Add mCPBA to the solution and stir at room temperature for 2 hours.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the epoxide intermediate.", "Step 5: Dissolve the epoxide intermediate in methanol.", "Step 6: Add sodium borohydride to the solution and stir at room temperature for 2 hours.", "Step 7: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2-[(2R)-oxiran-2-yl]-1-benzofuran." ] }

CAS RN

1567885-27-1

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

90

Origin of Product

United States

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